4-(3-(4-Bromophenyl)ureido)-2-chlorobenzene-1-sulfonyl chloride
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Overview
Description
4-(3-(4-Bromophenyl)ureido)-2-chlorobenzene-1-sulfonyl chloride is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of bromine, chlorine, and sulfonyl chloride functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Bromophenyl)ureido)-2-chlorobenzene-1-sulfonyl chloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenyl isocyanate with 2-chlorobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-Bromophenyl)ureido)-2-chlorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The bromine and chlorine atoms in the compound can participate in redox reactions, altering the oxidation state of the molecule.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Solvents: Organic solvents like dichloromethane, toluene, and acetonitrile are frequently used.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and various coupled products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-(4-Bromophenyl)ureido)-2-chlorobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(3-(4-Bromophenyl)ureido)-2-chlorobenzene-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of reactive functional groups allows it to form covalent bonds with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)ureido-2-chlorobenzene-1-sulfonyl chloride
- 4-(3-(4-Chlorophenyl)ureido)-2-chlorobenzene-1-sulfonyl chloride
- 4-(3-(4-Bromophenyl)ureido)-2-fluorobenzene-1-sulfonyl chloride
Uniqueness
4-(3-(4-Bromophenyl)ureido)-2-chlorobenzene-1-sulfonyl chloride is unique due to the specific combination of bromine, chlorine, and sulfonyl chloride groups, which confer distinct reactivity and functional properties. This uniqueness makes it particularly valuable in applications requiring precise chemical modifications and interactions.
Properties
IUPAC Name |
4-[(4-bromophenyl)carbamoylamino]-2-chlorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2N2O3S/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-12(11(15)7-10)22(16,20)21/h1-7H,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISKNJDELZUIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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